

Application Notes and Protocols for 3-(Azepan-1-yl)-3-oxopropanenitrile Reactions

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Compound of Interest

Compound Name: 3-(Azepan-1-yl)-3-oxopropanenitrile

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These application notes provide detailed experimental protocols for the synthesis, characterization, and further derivatization of **3-(Azepan-1-yl)-3-oxopropanenitrile**. This compound is a versatile β -ketonitrile, a class of molecules that serve as highly valuable intermediates in the synthesis of diverse heterocyclic compounds for pharmaceutical and materials science applications.^[1] The protocols outlined below are based on established methodologies for analogous compounds and provide a robust framework for laboratory execution.

Protocol 1: Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile

This protocol details the synthesis of the title compound via the direct condensation of azepane and ethyl cyanoacetate. The reaction proceeds through a nucleophilic acyl substitution, where the secondary amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding amide. This method is analogous to the high-yielding synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile.^{[2][3][4]}

Experimental Protocol

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azepane (1.0 eq) and absolute ethanol (20 mL).

- Addition of Reagent: While stirring, add ethyl cyanoacetate (1.05 eq) dropwise to the solution at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure product as a colorless or pale yellow oil/solid. Alternatively, for high-purity starting materials, direct crystallization from an appropriate solvent system (e.g., ethanol/water or ether/hexane) may be sufficient.^{[3][4]}

Data Presentation: Synthesis Parameters

Reactant / Parameter	Molecular Weight (g/mol)	Moles	Equivalents	Volume / Mass
Azepane	99.17	0.05	1.0	4.96 g (5.5 mL)
Ethyl Cyanoacetate	113.12	0.0525	1.05	5.94 g (5.8 mL)
Solvent	-	-	-	20 mL (Ethanol)
Reaction Conditions				
Temperature	-	-	-	Reflux (~78 °C)
Duration	-	-	-	2 - 4 hours
Expected Results				
Theoretical Yield	166.22	0.05	-	8.31 g
Typical Yield (%)	-	-	-	85 - 95%

Protocol 2: Characterization of 3-(Azepan-1-yl)-3-oxopropanenitrile

The identity and purity of the synthesized product should be confirmed using standard analytical techniques. The following are expected characterization data based on the compound's structure and data from the closely related 3-oxo-3-(piperidin-1-yl)propanenitrile.[2]

Methodologies

- ¹H NMR: Dissolve ~10 mg of the sample in 0.6 mL of CDCl₃. Record the spectrum on a 400 MHz or higher spectrometer.
- ¹³C NMR: Use the same sample to record the ¹³C spectrum.
- FT-IR: Obtain the spectrum of a thin film of the product on a NaCl plate or as a KBr pellet.
- Mass Spectrometry (MS): Use Electrospray Ionization (ESI) in positive ion mode to determine the mass-to-charge ratio.

Data Presentation: Expected Analytical Data

Technique	Expected Results
¹ H NMR (CDCl ₃)	δ 3.95 (s, 2H, -CO-CH ₂ -CN), δ 3.40-3.60 (m, 4H, -N-CH ₂ -), δ 1.50-1.80 (m, 8H, -(CH ₂) ₄ -)
¹³ C NMR (CDCl ₃)	δ 162.0 (C=O), δ 114.5 (CN), δ 48.0, 46.0 (-N-CH ₂ -), δ 29.0, 28.0, 26.0 (-(CH ₂) ₄ -), δ 25.0 (-CO-CH ₂ -CN)
FT-IR (cm ⁻¹)	~2930 (C-H, alkane), ~2250 (C≡N, nitrile), ~1645 (C=O, amide)
MS (ESI+)	m/z 167.12 [M+H] ⁺ , 189.10 [M+Na] ⁺

Application Note: Reactivity and Synthetic Utility

3-(Azepan-1-yl)-3-oxopropanenitrile is a valuable intermediate due to its active methylene group, which is flanked by two electron-withdrawing groups (a carbonyl and a nitrile). This

feature makes the methylene protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion. This nucleophile can then participate in a wide array of carbon-carbon bond-forming reactions, making it a key building block for synthesizing complex heterocyclic systems of interest in drug discovery.[5]

Some of the key transformations include:

- Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β -unsaturated products.[6][7]
- Hantzsch Pyridine Synthesis: Condensation with an aldehyde and a β -dicarbonyl compound to form dihydropyridines, which can be oxidized to pyridines.[5]
- Gewald Reaction: Reaction with an aldehyde or ketone and elemental sulfur to produce substituted 2-aminothiophenes.
- Pyrazole Synthesis: Cyclocondensation with hydrazine derivatives to yield 5-aminopyrazoles.[5]

Caption: Synthetic utility of the title compound for accessing diverse heterocyclic cores.

Protocol 3: Representative Reaction - Knoevenagel Condensation

This protocol describes the reaction of **3-(Azepan-1-yl)-3-oxopropanenitrile** with an aromatic aldehyde (e.g., benzaldehyde) using a weak base catalyst, such as piperidine or sodium ethoxide, to yield the corresponding arylidene product.[7] This is a foundational reaction for this class of compounds.

Experimental Protocol

- Reaction Setup: In a 50 mL round-bottom flask, dissolve **3-(Azepan-1-yl)-3-oxopropanenitrile** (1.0 eq) and benzaldehyde (1.0 eq) in 15 mL of absolute ethanol.
- Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirred solution.

- **Reaction:** Stir the reaction mixture at room temperature. A precipitate often forms within 30-60 minutes. The reaction can be gently heated (e.g., to 50 °C) to ensure completion. Monitor by TLC.
- **Workup:** Cool the mixture in an ice bath to maximize precipitation.
- **Purification:** Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum to yield the pure Knoevenagel condensation product.

Data Presentation: Knoevenagel Condensation Parameters

Reactant / Parameter	Molecular Weight (g/mol)	Moles	Equivalents	Volume / Mass
3-(Azepan-1-yl)-3-oxopropanenitrile	166.22	0.01	1.0	1.66 g
Benzaldehyde	106.12	0.01	1.0	1.06 g (1.02 mL)
Piperidine (catalyst)	85.15	0.001	0.1	85 mg (98 µL)
Solvent	-	-	-	15 mL (Ethanol)
Reaction Conditions				
Temperature	-	-	-	Room Temp. to 50 °C
Duration	-	-	-	1 - 3 hours
Expected Results				
Product	2-(Azepane-1-carbonyl)-3-phenylacrylonitrile	254.33	-	-
Typical Yield (%)	-	-	-	>90%

Experimental Workflow Visualization

The following diagram illustrates the logical flow from starting materials to the final derivatized products, encompassing the key protocols described in these notes.

Caption: Overall experimental workflow from synthesis to derivatization.

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